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Compound of Interest

Methyl acetate-PEG1-methyl
Compound Name:
acetate

Cat. No.: B3031603

For researchers, scientists, and professionals in drug development, a precise understanding of
the molecular characteristics of chemical compounds is paramount. This in-depth technical
guide provides a comprehensive analysis of the molecular weight of "Methyl acetate-PEG1-
methyl acetate,” a polyethylene glycol (PEG)-based linker commonly utilized in the synthesis
of Proteolysis Targeting Chimeras (PROTACS).

Executive Summary

"Methyl acetate-PEG1-methyl acetate" is a bifunctional molecule designed to serve as a
spacer in PROTACSs. This guide establishes the definitive molecular weight of this compound
through a detailed analysis of its constituent parts and its overall chemical structure. All
guantitative data is presented in clear, tabular format, and a hypothetical experimental protocol
for molecular weight verification is provided. Furthermore, logical and structural diagrams are
included to visually represent the concepts discussed.

Molecular Weight Determination

The molecular weight of "Methyl acetate-PEG1-methyl acetate” is determined by the sum of
the atomic weights of its constituent atoms, as dictated by its chemical formula, CsH140s.
Based on this formula, the calculated molecular weight is 206.19 g/mol .

To understand the basis of this molecular weight, we can deconstruct the molecule into its
fundamental building blocks: a central ethylene glycol (PEG1) core and two flanking
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methoxyacetyl groups.

The formation of "Methyl acetate-PEG1-methyl acetate" can be conceptualized as the
esterification of ethylene glycol with two molecules of methoxyacetic acid. In this reaction, two
molecules of water are eliminated.

Component Chemical Formula Molecular Weight ( g/mol )
Methyl Acetate C3HeO2 74.08[1]
Ethylene Glycol (PEG1) C2HeO2 62.07[2]

Methyl acetate-PEG1-methyl
CsH140s5 206.19
acetate

Note: The molecular weights of the individual components are provided for foundational
understanding. The final molecular weight of the assembled linker is not a simple sum of these
parts due to the loss of atoms during chemical synthesis.

Chemical Structure and Synthesis Pathway

The definitive chemical structure of "Methyl acetate-PEG1-methyl acetate" is crucial for an
accurate molecular weight calculation. The molecule consists of a central ethylene glycol unit
whose hydroxyl groups have been esterified by two methoxyacetic acid molecules.

A logical representation of the synthesis can be visualized as follows:
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Caption: Synthesis pathway of Methyl acetate-PEG1-methyl acetate.

The systematic IUPAC name for this structure is 1,2-bis(2-methoxyacetoxy)ethane.

Experimental Protocol for Molecular Weight
Verification

To empirically verify the molecular weight of "Methyl acetate-PEG1-methyl acetate,” a
standard analytical technique such as Mass Spectrometry (MS) would be employed.

Objective: To determine the experimental molecular weight of "Methyl acetate-PEG1-methyl
acetate" and confirm its chemical identity.

Methodology: Electrospray lonization Mass Spectrometry (ESI-MS)

e Sample Preparation:
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o Dissolve a small quantity (approximately 1 mg) of "Methyl acetate-PEG1-methyl acetate"
in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

o Further dilute the stock solution to a working concentration of approximately 10 pg/mL
using the same solvent.

e |nstrumentation:

o Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI)
source.

o Calibrate the instrument using a standard calibration mixture to ensure mass accuracy.

o Data Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 uL/min).

o Acquire mass spectra in the positive ion mode over a suitable mass-to-charge (m/z) range
(e.g., m/z 100-500).

o The molecule is expected to be observed as its protonated form [M+H]* or as an adduct
with other cations present in the solvent (e.g., [M+Na]*).

o Data Analysis:

[e]

Process the acquired mass spectra to identify the peak corresponding to the analyte.

[e]

For the protonated molecule [M+H]*, the expected m/z would be approximately 207.19.

o

For the sodium adduct [M+Na]*, the expected m/z would be approximately 229.17.

[¢]

Compare the experimentally determined mass to the theoretical mass calculated from the
chemical formula (CsH140s5) to confirm the molecular weight.

The following diagram illustrates the general workflow for this experimental verification:
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Caption: ESI-MS workflow for molecular weight verification.

Conclusion

The molecular weight of "Methyl acetate-PEG1-methyl acetate" has been definitively
established as 206.19 g/mol based on its chemical formula CsH140s. This value is critical for
researchers working with this PROTAC linker, ensuring accuracy in experimental design,
stoichiometric calculations, and data interpretation. The provided conceptual synthesis pathway
and experimental protocol offer a comprehensive framework for understanding and verifying
the molecular properties of this important chemical tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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